5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives” starts from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization. The intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of “5-(3,4-dichlorophenyl)furfural” is represented by the molecular formula C11H6Cl2O2, with an average mass of 241.070 Da and a mono-isotopic mass of 239.974487 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-dichlorophenyl)furfural” include a molecular weight of 241.07 g/mol and a melting point of 140-143 °C .Scientific Research Applications
Antimicrobial Activities
Compounds bearing the imidazole ring and thione functionalities, similar to the requested compound, have been synthesized and evaluated for their antimicrobial properties. For example, a series of 3-[(phenylamino)methyl]-5-(2,3,4-trichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives were prepared and showed promising antimicrobial activities against various pathogens. This suggests that the requested compound could also potentially exhibit antimicrobial properties due to the presence of similar structural motifs (JagadeeshPrasad et al., 2015).
Structural Analyses and Molecular Interactions
Studies on compounds structurally related to "5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2(3H)-thione" have provided insights into their molecular geometry, crystal structures, and potential for forming specific molecular interactions. For instance, the crystal structure analysis of related imidazole derivatives has been instrumental in understanding the planarity of the imidazole ring and its coplanarity with adjacent phenyl rings, which could influence the compound's reactivity and interaction with biological targets (Shraddha et al., 2020).
Inhibition of Dopamine Beta-Hydroxylase
Imidazole-thiones, including those structurally related to the requested compound, have been explored as competitive inhibitors of dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of catecholamines. This suggests potential research applications in the development of therapeutic agents for conditions related to catecholamine biosynthesis (McCarthy et al., 1990).
Corrosion Inhibition
Arylamino substituted mercaptoimidazole derivatives, which share functional group similarities with the requested compound, have been studied as corrosion inhibitors for carbon steel in acidic media. Their efficiency suggests that similar compounds could have applications in protecting metals from corrosion, highlighting an industrial application of imidazole-thione chemistry (Duran et al., 2021).
Safety and Hazards
The safety data sheet for “5-(3,4-dichlorophenyl)furfural” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with the mitogen-activated protein kinase 10 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and induce conformational changes, thereby modulating the activity of these proteins .
Biochemical Pathways
Given its potential interaction with protein kinases, it could influence various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, and they are typically metabolized in the liver .
Result of Action
Based on its potential targets, it could influence cellular signaling pathways and potentially have an impact on cell growth and survival .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S/c16-12-7-6-10(8-13(12)17)14-9-18-15(20)19(14)11-4-2-1-3-5-11/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQFAPNFZDCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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